molecular formula C10H15BrN2 B13342294 5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole

5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole

Cat. No.: B13342294
M. Wt: 243.14 g/mol
InChI Key: IIIGNGWTXAIANU-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a bromine atom at the 5-position and a 4-methylcyclohexyl group attached to the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexylhydrazine with 1,3-dibromo-2-propanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylcyclohexyl)-1H-pyrazole: Lacks the bromine atom at the 5-position, which may affect its reactivity and biological activity.

    5-Bromo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a 4-methylcyclohexyl group, leading to different chemical and physical properties.

    5-Bromo-1-(4-chlorophenyl)-1H-pyrazole:

Uniqueness

5-Bromo-1-(4-methylcyclohexyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 4-methylcyclohexyl group

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

5-bromo-1-(4-methylcyclohexyl)pyrazole

InChI

InChI=1S/C10H15BrN2/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h6-9H,2-5H2,1H3

InChI Key

IIIGNGWTXAIANU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C(=CC=N2)Br

Origin of Product

United States

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